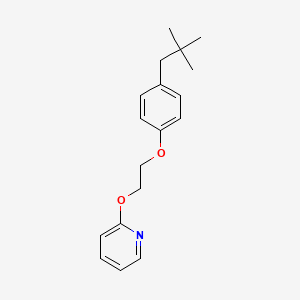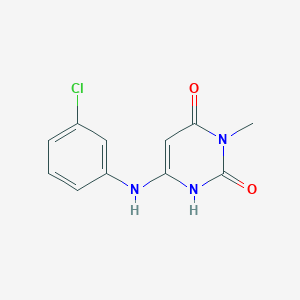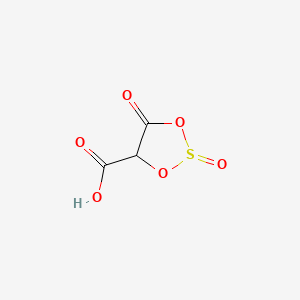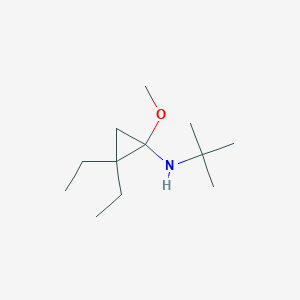methanone CAS No. 115499-97-3](/img/structure/B14299663.png)
[4-(Methoxymethoxy)phenyl](4-methoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxymethoxy)phenylmethanone: is an organic compound with the molecular formula C16H16O4 It is characterized by the presence of two methoxy groups attached to phenyl rings, which are connected through a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxymethoxy)phenylmethanone typically involves the reaction of 4-methoxybenzaldehyde with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction , which is a widely used method for forming carbon-carbon bonds between aryl groups. The reaction conditions generally include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C.
Industrial Production Methods: In an industrial setting, the production of 4-(Methoxymethoxy)phenylmethanone can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC) , ensures the production of high-purity compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-(Methoxymethoxy)phenylmethanone can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include and .
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents such as or .
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as or are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol, sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Quinones
Reduction: Alcohol derivatives
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(Methoxymethoxy)phenylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of enzyme catalysis. Its structural features make it a suitable candidate for investigating the binding affinities and specificities of various enzymes.
Medicine: In medicinal chemistry, 4-(Methoxymethoxy)phenylmethanone is explored for its potential therapeutic properties. It can serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications range from the synthesis of advanced polymers to the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Methoxymethoxy)phenylmethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The methoxy groups play a crucial role in its binding affinity and specificity towards the target enzymes. The pathways involved in its mechanism of action include the modulation of enzyme activity, alteration of substrate binding, and interference with the catalytic cycle.
Vergleich Mit ähnlichen Verbindungen
- [4-Methoxyphenyl]methanone
- [4-(Methoxymethoxy)phenyl]methanol
- [4-Methoxyphenyl]boronic acid
Comparison:
- [4-Methoxyphenyl]methanone lacks the additional methoxy group, making it less versatile in terms of chemical reactivity.
- [4-(Methoxymethoxy)phenyl]methanol has a hydroxyl group instead of a methanone group, which alters its chemical properties and reactivity.
- [4-Methoxyphenyl]boronic acid is primarily used in cross-coupling reactions, whereas 4-(Methoxymethoxy)phenylmethanone has broader applications in various fields.
The uniqueness of 4-(Methoxymethoxy)phenylmethanone lies in its dual methoxy groups and methanone linkage, which provide distinct chemical properties and reactivity patterns compared to similar compounds.
Eigenschaften
| 115499-97-3 | |
Molekularformel |
C16H16O4 |
Molekulargewicht |
272.29 g/mol |
IUPAC-Name |
[4-(methoxymethoxy)phenyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H16O4/c1-18-11-20-15-9-5-13(6-10-15)16(17)12-3-7-14(19-2)8-4-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
ZFDHCWBUWZVQLV-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B14299601.png)
![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)

![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)




